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Compound of Interest

Compound Name: U91356

Cat. No.: B131092 Get Quote

Disclaimer: The protein designated "U91356" corresponds to a putative uncharacterized

protein, potentially encoded by the long non-coding RNA LINC01356.[1] As such, commercially

available antibodies specifically targeting this protein may be limited or not extensively

validated. The following application notes and protocols are provided as a comprehensive

guide for the use and validation of an antibody against a novel protein target like U91356 in

Western Blot (WB) and Immunohistochemistry (IHC) applications. The provided protocols are

based on established general procedures and will require optimization for a specific antibody.

Western Blot (WB)
Western blotting is a technique used to detect a specific protein in a sample of tissue

homogenate or extract. It involves separating proteins by size via gel electrophoresis,

transferring them to a membrane, and then probing with antibodies specific to the target

protein.
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Parameter Recommendation

Sample Type Cell lysates, tissue homogenates

Positive Control
To be determined (e.g., cell line with high

expression of LINC01356)

Negative Control
To be determined (e.g., cell line with low or no

expression of LINC01356)

Lysate Preparation
RIPA buffer with protease and phosphatase

inhibitors

Protein Concentration 20-40 µg per lane

Gel Electrophoresis 4-20% Tris-Glycine SDS-PAGE

Transfer
Wet or semi-dry transfer to nitrocellulose or

PVDF membrane

Blocking
5% non-fat dry milk or 3% BSA in TBST for 1

hour at room temperature.[2][3]

Primary Antibody Dilution 1:500 - 1:2000 (to be optimized)

Primary Antibody Incubation Overnight at 4°C with gentle agitation.[3]

Secondary Antibody HRP-conjugated anti-species IgG

Secondary Antibody Dilution 1:2000 - 1:10000 (to be optimized)

Detection Enhanced Chemiluminescence (ECL)

Experimental Protocol
Sample Preparation:

Prepare cell lysates by incubating cells in RIPA buffer supplemented with protease and

phosphatase inhibitors on ice for 30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Determine the protein concentration of the supernatant using a BCA protein assay.
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Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for

5 minutes.[4]

Gel Electrophoresis:

Load 20-40 µg of protein per well of a 4-20% Tris-Glycine SDS-PAGE gel.[2]

Include a pre-stained protein ladder to monitor migration.

Run the gel at 100-150V until the dye front reaches the bottom of the gel.[2]

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

For wet transfer, perform the transfer at 100V for 1-2 hours or overnight at a lower voltage

in a cold room.[2]

For semi-dry transfer, follow the manufacturer's instructions.

Immunodetection:

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room

temperature to prevent non-specific antibody binding.[2]

Incubate the membrane with the primary antibody (anti-U91356) at the optimized dilution

in blocking buffer overnight at 4°C with gentle shaking.[3]

Wash the membrane three times for 5-10 minutes each with TBST.[2][4]

Incubate the membrane with the HRP-conjugated secondary antibody at the optimized

dilution in blocking buffer for 1 hour at room temperature.[4]

Wash the membrane three times for 10 minutes each with TBST.[4]

Detection:

Prepare the ECL substrate according to the manufacturer's instructions.
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Incubate the membrane with the ECL substrate for 1-5 minutes.

Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[2]

Experimental Workflow
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Figure 1: Western Blot Experimental Workflow.

Immunohistochemistry (IHC)
Immunohistochemistry is a technique used to determine the location of a specific protein in

tissues. It is a valuable tool for understanding the spatial context of protein expression.
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Parameter Recommendation

Tissue Type
Formalin-fixed, paraffin-embedded (FFPE) or

frozen sections

Positive Control Tissue To be determined

Negative Control Tissue To be determined

Fixation
10% neutral buffered formalin for FFPE; cold

acetone or methanol for frozen.[5]

Antigen Retrieval

Heat-induced epitope retrieval (HIER) with

citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).

[5]

Blocking
3-10% normal serum from the secondary

antibody host species for 30 minutes.[5]

Primary Antibody Dilution 1:100 - 1:500 (to be optimized)

Primary Antibody Incubation Overnight at 4°C in a humidified chamber.[5]

Secondary Antibody Biotinylated or polymer-based detection system

Detection
DAB (3,3'-Diaminobenzidine) or other

chromogens

Counterstain Hematoxylin

Experimental Protocol
Deparaffinization and Rehydration (for FFPE tissues):

Immerse slides in xylene (two changes for 5 minutes each).

Rehydrate through a graded series of ethanol (100%, 90%, 80%, 70%) for 3 minutes

each.

Rinse with distilled water.

Antigen Retrieval:
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Perform HIER by immersing slides in a pre-heated antigen retrieval solution (e.g., sodium

citrate buffer, pH 6.0).

Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20-40 minutes).[5]

Allow slides to cool to room temperature.

Immunostaining:

Wash slides with PBS.

Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10

minutes (for HRP-based detection).

Wash with PBS.

Block non-specific binding by incubating with normal serum for 30 minutes.[5]

Incubate with the primary antibody (anti-U91356) at the optimized dilution overnight at 4°C

in a humidified chamber.[5]

Wash with PBS.

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate,

or with an HRP-polymer-based secondary antibody, according to the manufacturer's

instructions.

Wash with PBS.

Visualization and Counterstaining:

Incubate with a chromogen substrate such as DAB until the desired stain intensity

develops.

Rinse with distilled water.

Counterstain with hematoxylin.

Dehydrate through a graded series of ethanol and clear with xylene.
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Mount with a permanent mounting medium.

Experimental Workflow
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Figure 2: Immunohistochemistry Experimental Workflow.

Putative Signaling Pathway Involvement
As U91356 is an uncharacterized protein, its role in cellular signaling is unknown. A common

approach to investigating the function of a novel protein is to examine its potential involvement

in well-established signaling cascades, such as the MAPK/ERK pathway, which is crucial for

regulating cell growth, proliferation, and survival.[6] The interaction of U91356 with components

of this pathway could be investigated through co-immunoprecipitation experiments using an

anti-U91356 antibody.

MAPK/ERK Signaling Pathway
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Figure 3: Hypothetical involvement of U91356 in the MAPK/ERK pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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